molecular formula C13H9ClN2 B13673762 2-Chloro-3-phenylimidazo[1,2-a]pyridine

2-Chloro-3-phenylimidazo[1,2-a]pyridine

Cat. No.: B13673762
M. Wt: 228.67 g/mol
InChI Key: IWZDMHLXZRDLMS-UHFFFAOYSA-N
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Description

2-Chloro-3-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused imidazo-pyridine ring system with a chlorine atom at the 2-position and a phenyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-phenylimidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the cyclization of 2-aminopyridine with substituted phenacyl bromides. This reaction is typically catalyzed by a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a green solvent like aqueous ethanol at room temperature . Another method involves the use of copper(II) salts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

2-Chloro-3-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

2-Chloro-3-phenylimidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C13H9ClN2

Molecular Weight

228.67 g/mol

IUPAC Name

2-chloro-3-phenylimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H9ClN2/c14-13-12(10-6-2-1-3-7-10)16-9-5-4-8-11(16)15-13/h1-9H

InChI Key

IWZDMHLXZRDLMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C3N2C=CC=C3)Cl

Origin of Product

United States

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